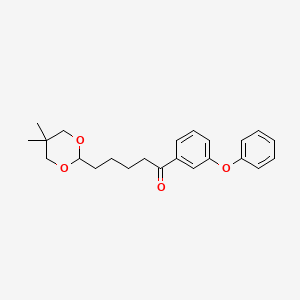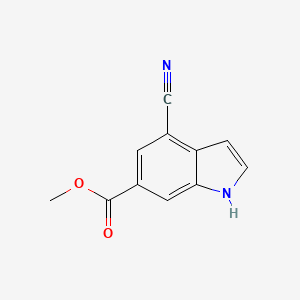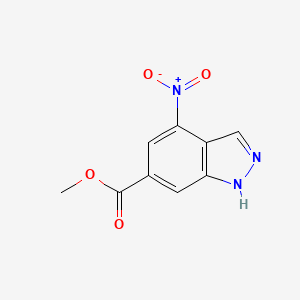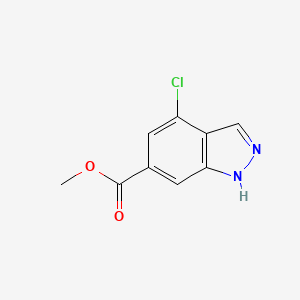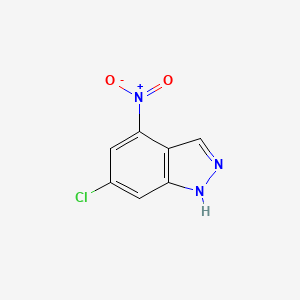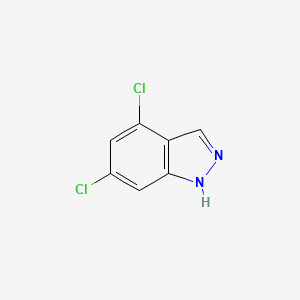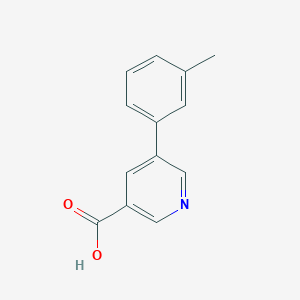
5-(m-Tolyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2 . It contains a total of 27 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of 5-(m-Tolyl)nicotinic acid is 213.23 g/mol. It consists of 13 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving 5-(m-Tolyl)nicotinic acid are not detailed in the search results, it’s worth noting that nicotinic acid and its metabolites play a significant role in various biological processes .
Physical And Chemical Properties Analysis
5-(m-Tolyl)nicotinic acid is a solid substance . Its molecular weight is 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Industrial Production of Nicotinic Acid
Nicotinic acid, a form of vitamin PP essential for humans and animals, can be produced industrially by oxidation processes involving substances like 5-ethyl-2-methylpyridine. However, this method has environmental drawbacks due to the emission of nitrous oxide. Researchers are exploring eco-friendly production methods using raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, which could revolutionize the industrial production of nicotinic acid to align with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity
A series of compounds derived from nicotinic acid have been synthesized and evaluated for their herbicidal activity. Some of these compounds, specifically N-(arylmethoxy)-2-chloronicotinamides, showed promising herbicidal effects against certain plants like Agrostis stolonifera and Lemna paucicostata. This research suggests potential applications of nicotinic acid derivatives in developing new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Receptors for Nicotinic Acid
Nicotinic acid has been identified to interact with specific receptors such as PUMA-G and HM74 in adipose tissue, influencing processes like lipolysis. This interaction is crucial for understanding the lipid-lowering effects of nicotinic acid and could aid in developing new drugs for treating dyslipidemia (Tunaru et al., 2003).
Molecular Identification of Nicotinic Acid Receptors
Further research into nicotinic acid's mechanism of action in dyslipidemia treatment has led to the identification of G protein-coupled receptor HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid. This discovery provides a significant advancement in the therapeutic application of nicotinic acid and the development of more effective dyslipidemia treatments (Wise et al., 2003).
Diversity of Nicotinic Acetylcholine Receptors
Nicotinic acid is also relevant in the study of nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurological and neuromuscular functions. Understanding the diversity of nAChRs, which include seventeen identified subunits in vertebrates, is essential for grasping the complexities of neurological disorders and the potential therapeutic applications of nicotinic acid and its derivatives (Millar & Gotti, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMMUCUYGOXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646970 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)nicotinic acid | |
CAS RN |
887973-34-4 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

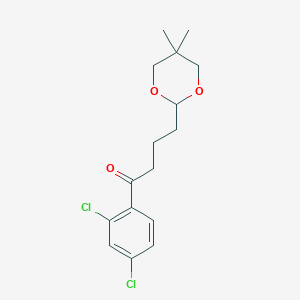
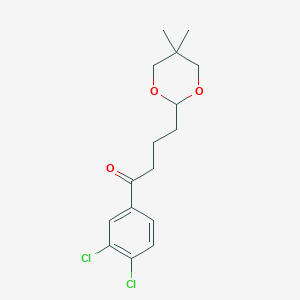


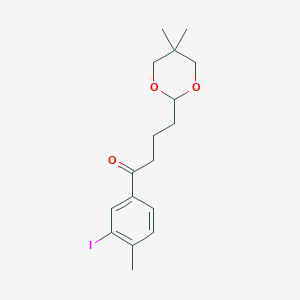
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
